molecular formula C8H14O2 B3431435 Isobutyl methacrylate CAS No. 9011-15-8

Isobutyl methacrylate

Cat. No. B3431435
CAS RN: 9011-15-8
M. Wt: 142.20 g/mol
InChI Key: RUMACXVDVNRZJZ-UHFFFAOYSA-N
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Patent
US08461375B2

Procedure details

The resulting reactor effluent of 6.9 kg/h had the following composition: 67.3% by weight of i-BuMA, 12.0% by weight of i-BuOH, 19.4% by weight of MMA, 0.8% by weight of MeOH and 0.5% by weight of by-products. The space-time yield of the reactor based on i-BuMA was therefore 516 kg/h/m3. Owing to virtually complete removal of low-boiling components relative to i-BuMA, the bottom effluent of the low boiler distillation column was a crude ester (5.0 kg/h) which already contained >99.5% by weight of i-BuMA and also all of the catalyst and the stabilizer. The yield of i-BuOH based on the overall process was therefore virtually 100%. The yield of MMA based on the overall process minus the MMA loss via the MMA/MeOH azeotrope calculated beforehand was likewise virtually 100%. At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA are finally obtained at the top of the high boiler distillation column and have the following composition: >99.9% by weight of i-BuMA, <150 ppm of i-BuOH, <10 ppm of MMA, 0 ppm of di-1-butyl ether, colour number (apha)<0.2. At an evaporation ratio in the second, smaller thin-film evaporator of about 90%, the overall discharge of the process (catalyst, stabilizer, high-boiling by-products, i-BuMA) is 0.05 kg/h and the yield loss of i-BuMA based on the pure i-BuMA produced is <0.5% by weight.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]O.C([O:7][CH2:8][CH2:9][CH2:10]C)CCC.[CH2:12]([OH:16])[CH:13]([CH3:15])[CH3:14]>>[C:12]([O:7][CH2:8][CH:9]([CH3:10])[CH3:1])(=[O:16])[C:13]([CH3:15])=[CH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Owing to virtually complete removal of low-boiling components relative to i-BuMA
DISTILLATION
Type
DISTILLATION
Details
the bottom effluent of the low boiler distillation column
CUSTOM
Type
CUSTOM
Details
At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA
CUSTOM
Type
CUSTOM
Details
are finally obtained at the top of the high boiler distillation column
CUSTOM
Type
CUSTOM
Details
At an evaporation ratio in the second, smaller thin-film evaporator of about 90%
CUSTOM
Type
CUSTOM
Details
produced

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08461375B2

Procedure details

The resulting reactor effluent of 6.9 kg/h had the following composition: 67.3% by weight of i-BuMA, 12.0% by weight of i-BuOH, 19.4% by weight of MMA, 0.8% by weight of MeOH and 0.5% by weight of by-products. The space-time yield of the reactor based on i-BuMA was therefore 516 kg/h/m3. Owing to virtually complete removal of low-boiling components relative to i-BuMA, the bottom effluent of the low boiler distillation column was a crude ester (5.0 kg/h) which already contained >99.5% by weight of i-BuMA and also all of the catalyst and the stabilizer. The yield of i-BuOH based on the overall process was therefore virtually 100%. The yield of MMA based on the overall process minus the MMA loss via the MMA/MeOH azeotrope calculated beforehand was likewise virtually 100%. At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA are finally obtained at the top of the high boiler distillation column and have the following composition: >99.9% by weight of i-BuMA, <150 ppm of i-BuOH, <10 ppm of MMA, 0 ppm of di-1-butyl ether, colour number (apha)<0.2. At an evaporation ratio in the second, smaller thin-film evaporator of about 90%, the overall discharge of the process (catalyst, stabilizer, high-boiling by-products, i-BuMA) is 0.05 kg/h and the yield loss of i-BuMA based on the pure i-BuMA produced is <0.5% by weight.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]O.C([O:7][CH2:8][CH2:9][CH2:10]C)CCC.[CH2:12]([OH:16])[CH:13]([CH3:15])[CH3:14]>>[C:12]([O:7][CH2:8][CH:9]([CH3:10])[CH3:1])(=[O:16])[C:13]([CH3:15])=[CH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Owing to virtually complete removal of low-boiling components relative to i-BuMA
DISTILLATION
Type
DISTILLATION
Details
the bottom effluent of the low boiler distillation column
CUSTOM
Type
CUSTOM
Details
At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA
CUSTOM
Type
CUSTOM
Details
are finally obtained at the top of the high boiler distillation column
CUSTOM
Type
CUSTOM
Details
At an evaporation ratio in the second, smaller thin-film evaporator of about 90%
CUSTOM
Type
CUSTOM
Details
produced

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.